molecular formula C18H20ClN3O2 B5034203 N-[(4-CHLOROPHENYL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE

N-[(4-CHLOROPHENYL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE

Cat. No.: B5034203
M. Wt: 345.8 g/mol
InChI Key: QORFCRIBNSKVNC-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound that features a piperidine ring, a nitro group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The chlorophenyl group is often introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, piperidine derivatives, and reduced nitro compounds.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]-2-(piperidin-1-yl)aniline
  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-6-4-14(5-7-15)13-20-17-12-16(8-9-18(17)22(23)24)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORFCRIBNSKVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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